![molecular formula C13H11Cl3N2O2 B12909088 4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one CAS No. 88094-02-4](/img/structure/B12909088.png)
4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro, dichlorobenzyl, and ethyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the 3,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction of the chlorinated pyridazinone with 3,4-dichlorobenzyl alcohol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents depending on the nucleophile used.
科学研究应用
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial drugs.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules or as a starting material for the production of agrochemicals.
作用机制
The mechanism of action of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dichlorobenzyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group, in particular, may influence its pharmacokinetic properties, such as solubility and metabolic stability.
属性
CAS 编号 |
88094-02-4 |
|---|---|
分子式 |
C13H11Cl3N2O2 |
分子量 |
333.6 g/mol |
IUPAC 名称 |
4-chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H11Cl3N2O2/c1-2-18-13(19)12(16)11(6-17-18)20-7-8-3-4-9(14)10(15)5-8/h3-6H,2,7H2,1H3 |
InChI 键 |
NILFSSXENVGBDK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


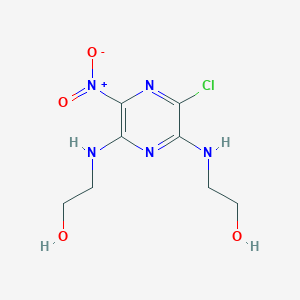
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
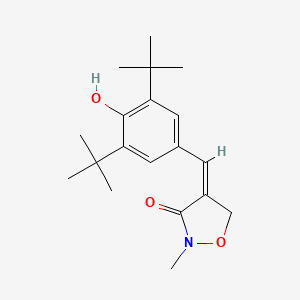
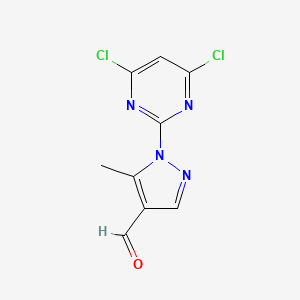
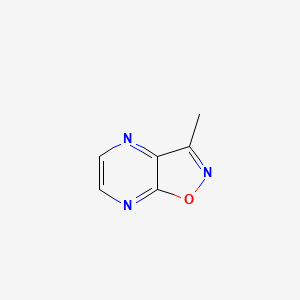


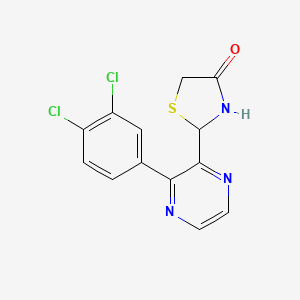
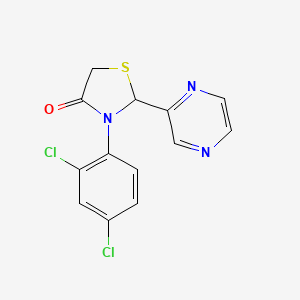
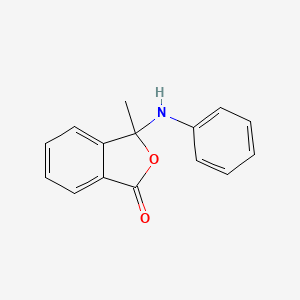
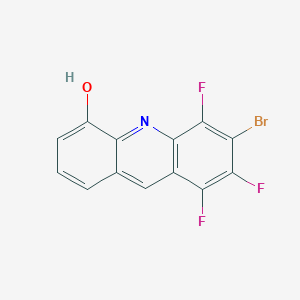
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)


